REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7]C)=O)=[CH2:3].[CH3:12][O:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17]>CO>[CH3:11][O:10][C:1]([CH:2]1[CH2:4][C:5](=[O:7])[N:17]([CH2:16][C:15]2[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:14]=2[O:13][CH3:12])[CH2:3]1)=[O:9]
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 18 h at room temperature the reaction was concentrated in vacuo
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CN(C(C1)=O)CC1=C(C=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7]C)=O)=[CH2:3].[CH3:12][O:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17]>CO>[CH3:11][O:10][C:1]([CH:2]1[CH2:4][C:5](=[O:7])[N:17]([CH2:16][C:15]2[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:14]=2[O:13][CH3:12])[CH2:3]1)=[O:9]
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 18 h at room temperature the reaction was concentrated in vacuo
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CN(C(C1)=O)CC1=C(C=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |